3-(2-氨基乙基)-4-甲基-1,3-二氢吲哚-2-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

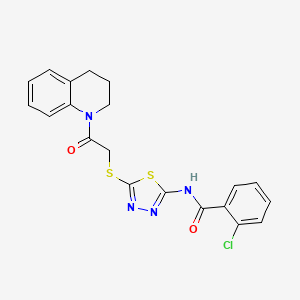

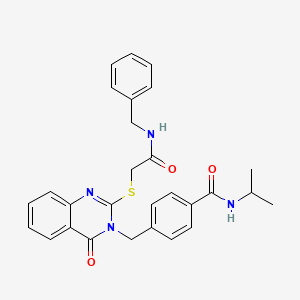

3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the aminoethyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.

科学研究应用

神经递质和神经保护剂

EN300-27699207 在结构上与血清素和褪黑素相似。 作为一种重要的神经递质,它在人类日常行为和生理状态中发挥着关键作用 。其构象灵活性对于与受体位点结合至关重要。此外,EN300-27699207 作为一种抗氧化剂,保护脂质和蛋白质免受过氧化。了解其在神经传递和神经保护中的作用对于治疗应用至关重要。

抗氧化特性

吲哚衍生物,包括 EN300-27699207,表现出强效的抗氧化活性。它们清除自由基,防止细胞成分发生氧化损伤。 研究人员探索了它们在保护生物系统(如脂质和蛋白质)免受过氧化的功效 。调查这种抗氧化活性背后的具体机制可以指导药物开发和疾病预防策略。

抗 HIV 活性

EN300-27699207 衍生物已被合成并筛选其抗 HIV 活性。例如,对 4-[(1,2-二氢-2-氧代-3H-吲哚-3-亚基)氨基]N(4,6-二甲基-2-嘧啶基)-苯衍生物进行了针对 HIV-1 和 HIV-2 病毒株的评估。 了解它们与病毒成分的相互作用以及潜在的抑制机制对于抗病毒药物开发至关重要 。

药物设计和优化

EN300-27699207 的独特结构为药物设计提供了机会。计算研究,如分子动力学和密度泛函理论计算,可以指导修改以增强其稳定性、结合亲和力和药代动力学。研究人员可以探索其与靶蛋白的相互作用并预测潜在的候选药物。

总之,EN300-27699207 在从神经科学到药物开发的各个领域都具有广阔的前景。进一步的研究对于释放其全部潜力并解决特定应用至关重要。 🌟

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

Methylation: The methyl group is introduced through alkylation, often using methyl iodide in the presence of a base.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group

属性

IUPAC Name |

3-(2-aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-7-3-2-4-9-10(7)8(5-6-12)11(14)13-9;/h2-4,8H,5-6,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNBGMZGEXRSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)NC2=CC=C1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2438627.png)

![1-(4-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2438630.png)

![N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2438631.png)

![10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2438639.png)

![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)